1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety and two methyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . The reaction conditions often include heating and stirring to facilitate the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the benzo[d][1,3]dioxole moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. In the context of anticancer activity, the compound may induce apoptosis and cause cell cycle arrest at specific phases .
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)ethanol: A related compound with a similar benzo[d][1,3]dioxole moiety but different functional groups.
1-(benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: Compounds with similar structural motifs and potential biological activities.
Uniqueness
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzo[d][1,3]dioxole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(2)14(13-8)10-3-4-11-12(6-10)16-7-15-11/h3-6H,7H2,1-2H3 |
InChI Key |
FRXAUDUPKRKGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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